molecular formula C33H36ClNO6 B11078839 [9-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid

[9-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid

Cat. No.: B11078839
M. Wt: 578.1 g/mol
InChI Key: OTGDVLVINXPEHH-UHFFFAOYSA-N
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Description

[9-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorobenzyl group, a methoxyphenyl group, and a tetramethyl-octahydroacridinyl moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the chlorobenzyl ether: This step involves the reaction of 4-chlorobenzyl chloride with 3-methoxyphenol in the presence of a base such as potassium carbonate.

    Cyclization: The resulting intermediate undergoes cyclization with a suitable reagent to form the octahydroacridinyl core.

    Introduction of the acetic acid moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

[9-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, [9-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure can be exploited to create materials with enhanced performance in various applications.

Mechanism of Action

The mechanism of action of [9-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Properties

Molecular Formula

C33H36ClNO6

Molecular Weight

578.1 g/mol

IUPAC Name

2-[9-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid

InChI

InChI=1S/C33H36ClNO6/c1-32(2)13-22-30(24(36)15-32)29(31-23(35(22)17-28(38)39)14-33(3,4)16-25(31)37)20-8-11-26(27(12-20)40-5)41-18-19-6-9-21(34)10-7-19/h6-12,29H,13-18H2,1-5H3,(H,38,39)

InChI Key

OTGDVLVINXPEHH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2CC(=O)O)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OCC5=CC=C(C=C5)Cl)OC)C(=O)C1)C

Origin of Product

United States

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